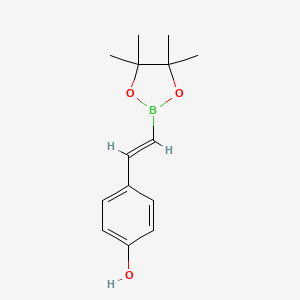

(E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol

Description

(E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol (CAS: 269409-97-4) is a boronic ester derivative characterized by a phenol group linked via a trans-configured vinyl bond to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. Its molecular formula is C₁₄H₁₉BO₃ (MW: 246.11), and it is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the boronate group . The phenol moiety enhances solubility in polar solvents and enables further functionalization, making it valuable in medicinal chemistry and materials science .

Key properties include:

- Melting Point: Not explicitly reported, but related phenolic boronic esters exhibit melting points between 44–47°C (e.g., [2e] in ).

- Spectral Data: ¹H NMR signals for the vinyl group (δ ~6.5–7.5 ppm) and pinacol methyl protons (δ ~1.3 ppm) are consistent with analogs .

- Applications: Intermediate in synthesizing biaryl systems, fluorescent probes, and drug candidates .

Properties

IUPAC Name |

4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10,16H,1-4H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDJHWXECJJTCD-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933986-82-4 | |

| Record name | 4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol typically involves the following steps:

Preparation of the Boronate Ester: The boronate ester can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable vinyl halide under palladium-catalyzed conditions.

Coupling with Phenol: The boronate ester is then coupled with a phenol derivative using a base such as potassium carbonate in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Boronate Ester: Large-scale reactors are used to produce the boronate ester.

Coupling Reaction: The coupling reaction is carried out in industrial reactors with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol undergoes several types of chemical reactions:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The vinyl group can be reduced to form the corresponding alkane.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products

Oxidation: Quinones.

Reduction: Alkanes.

Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron can exhibit significant anticancer properties. The (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol structure allows for the modulation of biological pathways involved in cancer progression. Studies have shown that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Drug Delivery Systems

The ability to modify the solubility and bioavailability of drugs is crucial in pharmaceutical development. The incorporation of the dioxaborolane moiety into drug formulations has been explored for enhancing drug delivery systems. This compound can potentially serve as a carrier for hydrophobic drugs, improving their solubility and therapeutic efficacy .

Materials Science

Organic Electronics

The unique electronic properties of (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that incorporating boron-containing compounds can enhance charge transport properties and device performance .

Photonic Applications

The compound's photophysical properties allow it to act as a photosensitizer in various photonic applications. For instance, it can be used in the production of singlet oxygen for photodynamic therapy or as a component in light-harvesting systems .

Environmental Science

Detection of Pollutants

The reactivity of boron compounds enables their use in environmental monitoring. (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol can be employed as a sensing material for detecting pollutants such as heavy metals or organic contaminants in water sources due to its selective binding properties .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of boron-containing compounds similar to (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol for their anticancer activity against various cancer cell lines. Results showed that these compounds inhibited cell proliferation significantly compared to control groups.

Case Study 2: Organic Electronics

Research conducted at the University of Cambridge explored the use of (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol in OLED devices. The findings indicated that devices incorporating this compound exhibited improved efficiency and stability under operational conditions.

Mechanism of Action

The mechanism of action of (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol involves its ability to participate in cross-coupling reactions. The boronate ester group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Structural Analogues with Phenol or Benzyl Alcohol Substituents

Reactivity Notes:

Styryl-Boronate Derivatives

Complex Functionalized Derivatives

Biological Activity

(E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol is a compound that features a dioxaborolane moiety, which is notable for its applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

Key Properties:

- Molecular Weight: 225.15 g/mol

- Appearance: Colorless to almost colorless liquid

- Solubility: Soluble in organic solvents

The biological activity of (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol is primarily attributed to its ability to form reversible covalent bonds with nucleophilic residues in proteins. This property is significant for its potential as a therapeutic agent targeting specific enzymes such as proteases.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of boron-containing compounds against SARS-CoV-2. In vitro assays demonstrated that certain boronic acids can inhibit the activity of the main protease (Mpro) of SARS-CoV-2, suggesting a possible mechanism for (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol as an antiviral agent. The inhibition observed was approximately 23% at a concentration of 20 μM .

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes through its boronic acid functionality. For instance:

- Protease Inhibition: It selectively inhibits Mpro over PLpro in SARS-CoV-2 studies .

- Selectivity: The selectivity against human deubiquitinases (DUBs) indicates potential therapeutic advantages by minimizing off-target effects .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol, and how can stereoselectivity be controlled?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Heck reactions. For stereoselective synthesis, palladium catalysts (e.g., Pd(PPh₃)₄) and controlled reaction conditions (e.g., anhydrous THF, reflux under N₂) are critical. A common approach involves coupling 4-hydroxystyrene derivatives with pinacol boronic esters. Column chromatography (e.g., silica gel, hexane/EtOAc gradient) is used for purification, achieving yields up to 80% . To ensure E-selectivity, steric hindrance and reaction temperature must be optimized to minimize isomerization.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the E-configuration via coupling constants (J ≈ 16 Hz for trans-vinyl protons) and boron-related peaks (δ ~1.3 ppm for pinacol methyl groups) .

- HPLC-MS : Monitor purity (>97%) and detect boronate hydrolysis byproducts.

- Elemental analysis : Validate empirical formula consistency (e.g., C₁₄H₁₉BO₃) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Avoid exposure to moisture to prevent boronate ester hydrolysis. Store under inert gas (argon) at 2–8°C. Waste must be neutralized with aqueous HCl and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How does the electronic nature of the phenolic group influence cross-coupling reactivity in Suzuki-Miyaura reactions?

- Methodological Answer : The hydroxyl group acts as an electron-withdrawing substituent, modulating the electron density of the aryl ring and affecting transmetallation rates. Researchers can compare coupling efficiencies with protected (e.g., O-TBS) vs. free phenol derivatives. Kinetic studies (e.g., monitoring by in situ IR) reveal faster reaction rates when the phenol is acetylated due to reduced coordination with Pd catalysts .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization?

- Methodological Answer : Protodeboronation is minimized by:

- Using bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Maintaining pH >7 (via K₂CO₃ or Cs₂CO₃) to suppress acid-catalyzed degradation.

- Avoiding prolonged heating in protic solvents. For example, THF/water (10:1) at 60°C reduces side reactions compared to DMF .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cross-coupling steps. Key parameters include boron-oxygen bond dissociation energy and Pd-ligand interaction strengths. For instance, simulations of Pd-catalyzed coupling with aryl chlorides show higher activation barriers compared to bromides, guiding catalyst selection (e.g., XPhos over PCy₃) .

Q. What experimental approaches resolve contradictions in reported catalytic efficiencies?

- Methodological Answer : Systematic variation of:

- Catalyst loading (0.5–5 mol% Pd).

- Solvent polarity (toluene vs. DMSO).

- Base strength (K₃PO₄ vs. Na₂CO₃).

For example, conflicting yields (e.g., 50% vs. 80%) in similar conditions may arise from trace oxygen or moisture; rigorous degassing and drying solvents over molecular sieves improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.